molecular formula C24H25NO5 B3563015 5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE

5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE

Cat. No.: B3563015
M. Wt: 407.5 g/mol
InChI Key: ROXWSOILHDISHZ-UHFFFAOYSA-N
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Description

5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE is a complex organic compound with a unique structure that includes a cyclohepta[c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, esterification, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE is unique due to its cyclohepta[c]pyrrole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

diethyl 2-benzyl-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-5-29-23(27)20-12-18-15(3)25(14-17-10-8-7-9-11-17)16(4)19(18)13-21(22(20)26)24(28)30-6-2/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXWSOILHDISHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE

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